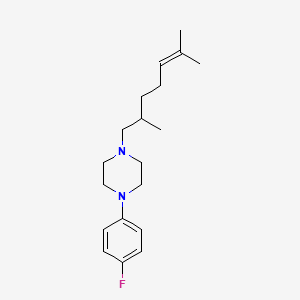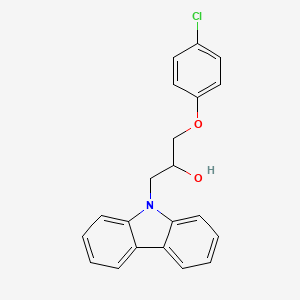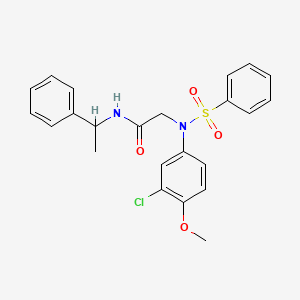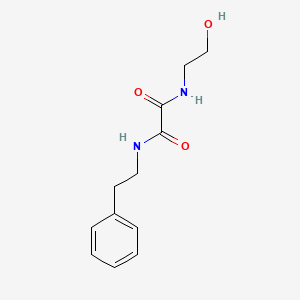
1-(2,6-dimethyl-5-hepten-1-yl)-4-(4-fluorophenyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,6-dimethyl-5-hepten-1-yl)-4-(4-fluorophenyl)piperazine, commonly known as DFPM, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. DFPM belongs to the class of piperazine derivatives, which have been extensively studied for their pharmacological activities.
作用機序
The exact mechanism of action of DFPM is not fully understood, but it is believed to involve the modulation of various signaling pathways. DFPM has been shown to activate the p38 MAPK pathway, which plays a crucial role in cell survival and apoptosis. DFPM has also been shown to inhibit the NF-κB pathway, which is involved in the regulation of inflammation and immune responses. In addition, DFPM has been shown to activate the PI3K/Akt pathway, which is involved in cell survival and proliferation.
Biochemical and Physiological Effects:
DFPM has been shown to exhibit various biochemical and physiological effects. DFPM has been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9. DFPM has also been shown to inhibit cell proliferation by inducing cell cycle arrest in the G1 phase. In addition, DFPM has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6. DFPM has also been shown to possess neuroprotective effects by reducing oxidative stress and inflammation in the brain.
実験室実験の利点と制限
DFPM has several advantages for lab experiments. DFPM is readily available and can be synthesized in large quantities. DFPM is also stable and can be stored for long periods without degradation. However, DFPM has some limitations for lab experiments. DFPM has poor solubility in aqueous solutions, which can limit its use in certain assays. DFPM also has low bioavailability, which can limit its use in in vivo studies.
将来の方向性
There are several future directions for the study of DFPM. One direction is to further elucidate the mechanism of action of DFPM. This can be done by studying the downstream signaling pathways activated by DFPM. Another direction is to study the pharmacokinetics and pharmacodynamics of DFPM in vivo. This can help to determine the optimal dosage and administration route for DFPM. Another direction is to study the potential synergistic effects of DFPM with other drugs. This can help to improve the efficacy of DFPM in the treatment of various diseases. Finally, further studies are needed to evaluate the safety and toxicity of DFPM in vivo. This can help to determine the potential clinical applications of DFPM.
合成法
DFPM can be synthesized through a multistep process starting from commercially available starting materials. The synthesis involves the reaction of piperazine with 4-fluorobenzaldehyde followed by the addition of 2,6-dimethyl-5-hepten-1-ylamine. The final product is obtained through purification and characterization by various spectroscopic techniques.
科学的研究の応用
DFPM has been studied for its potential therapeutic properties in various diseases, including cancer, inflammation, and neurological disorders. Several studies have shown that DFPM exhibits potent anti-tumor activity by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines. DFPM has also been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. In addition, DFPM has been studied for its neuroprotective effects and has shown promising results in animal models of neurodegenerative diseases.
特性
IUPAC Name |
1-(2,6-dimethylhept-5-enyl)-4-(4-fluorophenyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29FN2/c1-16(2)5-4-6-17(3)15-21-11-13-22(14-12-21)19-9-7-18(20)8-10-19/h5,7-10,17H,4,6,11-15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBTOYJQHYYBOHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC=C(C)C)CN1CCN(CC1)C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29FN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(1-{1-[3-(3-methoxyphenyl)propanoyl]-4-piperidinyl}-1H-pyrazol-5-yl)tetrahydro-3-furancarboxamide](/img/structure/B5107805.png)
![2-(2-propyn-1-ylthio)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5107812.png)
![N-[3-(2-furyl)phenyl]-1-{[1-(2-pyridinyl)-1H-pyrrol-2-yl]methyl}-4-piperidinecarboxamide](/img/structure/B5107818.png)
![N-benzyl-2-{3-[4-morpholinyl(oxo)acetyl]-1H-indol-1-yl}acetamide](/img/structure/B5107820.png)
![isopropyl 2-[(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]propanoate](/img/structure/B5107824.png)

![2-[4-(1-ethyl-4-piperidinyl)-1-piperazinyl]pyrimidine](/img/structure/B5107842.png)
![ethyl [5-(3,5-dichloro-4-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B5107848.png)


![4-methyl-3-(4-morpholinylsulfonyl)-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B5107863.png)
![8-[4-(methylsulfonyl)-1-piperazinyl]-5-nitroquinoline](/img/structure/B5107867.png)
![3,3'-methylenebis{6-[(3-nitrobenzoyl)amino]benzoic acid}](/img/structure/B5107894.png)
![N-(4-methoxyphenyl)dibenzo[a,c]phenazine-11-carboxamide](/img/structure/B5107903.png)